DuoPlavin
Description
Structure
2D Structure
Properties
CAS No. |
937818-61-6 |
|---|---|
Molecular Formula |
C25H26ClNO10S2 |
Molecular Weight |
600.1 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |
InChI |
InChI=1S/C16H16ClNO2S.C9H8O4.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;2-5H,1H3,(H,11,12);(H2,1,2,3,4)/t15-;;/m0../s1 |
InChI Key |
USKPQBRNXDJQGX-CKUXDGONSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Other CAS No. |
937818-61-6 |
Origin of Product |
United States |
Advanced Chemical Synthesis and Precursor Characterization in the Duoplavin Context
Clopidogrel (B1663587) Precursor Chemical Synthesis Pathways
Clopidogrel is a thienopyridine derivative that requires a chiral center for its activity. The synthesis of its precursors, therefore, necessitates precise control over stereochemistry and the strategic functionalization of the core heterocyclic scaffold.
The therapeutic efficacy of Clopidogrel is attributed solely to its (S)-enantiomer. Consequently, developing efficient enantioselective synthetic routes to obtain the key chiral intermediate is of paramount importance.
One prominent strategy involves the asymmetric Strecker reaction. Research has demonstrated a method for the direct synthesis of (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile, a key intermediate, using a homochiral covalent organic framework as a heterogeneous catalyst. nih.gov This approach, which can be triggered by photothermal conversion under visible light, achieves a high yield (98%) and excellent enantiomeric excess (94%). nih.gov Other synthetic improvements feature an organocatalytic, enantioselective Strecker reaction that affords the corresponding homochiral aminonitrile derivative in good yields and high enantioselectivity. researchgate.net
| Method | Key Reagent/Catalyst | Reported Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Strecker Reaction | Homochiral Covalent Organic Framework | 98% | 94% | nih.gov |
| Kinetic Resolution | L-camphorsulfonic acid | - | 99.6% chiral purity | researchgate.netderpharmachemica.com |
| Biocatalytic Asymmetric Reduction | Recombinant Escherichia coli | - | - | scilit.com |
The thienopyridine core, a bicyclic heterocycle, is central to Clopidogrel's structure. The precise placement of functional groups on this scaffold is critical and is achieved through regioselective reactions. Thienopyridine derivatives are known to have various biological effects and are widely used in medicinal chemistry. researchgate.net
The bioactivation of clopidogrel itself is a lesson in regioselectivity, involving an initial hydroxylation of the thiophene (B33073) ring catalyzed by cytochrome P450 (CYP) monooxygenases. nih.gov This enzymatic oxidation is highly regioselective. Inspired by this, biocatalytic approaches using unspecific peroxygenases (UPOs) have been developed. For instance, a UPO from the fungus Marasmius rotula (MroUPO) can effectively catalyze the selective synthesis of clopidogrel metabolites. nih.govresearchgate.net
In synthetic chemistry, the regioselectivity of reactions on pyridine (B92270) rings can be controlled by the electronic and steric nature of existing substituents. For example, in the reaction of 3-substituted 2,6-dichloropyridines with a nucleophile, the bulkiness of the 3-substituent can direct the reaction regioselectively to the 6-position. gu.se Such principles are fundamental in designing synthetic routes to complex thienopyridine analogues, ensuring that substituents are introduced at the correct positions to achieve the desired molecular architecture. researchgate.net
Isotopic labeling is a crucial tool in drug development, primarily used for quantitative analysis in metabolic studies. medchemexpress.commedchemexpress.com Stable isotopes of elements like hydrogen or carbon are incorporated into the drug molecule to serve as tracers. medchemexpress.commedchemexpress.com
Deuterium-labeled clopidogrel analogues, such as (Rac)-Clopidogrel carboxylic acid-d4 and Clopidogrel-d3, are synthesized for research purposes. medchemexpress.commedchemexpress.com These labeled compounds are essential for tracking the drug and its metabolites in biological systems. scbt.com Furthermore, deuteration has gained significant attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com Studies on deuterated clopidogrel analogues have shown that enhancing the metabolic stability of the piperidine (B6355638) moiety through deuteration can lead to increased bioactivation efficiency and higher inhibitory activity against platelet aggregation in rat models. acs.org This suggests that isotopic labeling can be used not just for tracing but also to create a new generation of more potent antiplatelet agents. acs.org Multicomponent reactions (MCRs) are also being explored as a powerful and efficient method for constructing isotopically labeled molecules due to their speed and diversity. researchgate.net
| Labeled Compound | Isotope | Application | Reference |
|---|---|---|---|
| (Rac)-Clopidogrel carboxylic acid-d4 | Deuterium (d4) | Metabolic tracer | medchemexpress.com |
| Clopidogrel-d3 hydrogen sulfate | Deuterium (d3) | Inhibitor for in vivo cell experiments, TDM | medchemexpress.com |
| Piperidine-deuterated analogues | Deuterium | Enhance metabolic stability and bioactivation | acs.org |
Acetylsalicylic Acid (Aspirin) Chemical Synthesis and Derivatization Approaches
Acetylsalicylic acid (ASA), or aspirin (B1665792), has a simpler structure than clopidogrel, but its synthesis and derivatization remain areas of active research, particularly for creating isotopically labeled standards and novel probes for mechanistic studies.
The synthesis of acetylsalicylic acid is a classic esterification reaction, typically between salicylic (B10762653) acid and acetic anhydride. To create isotopically labeled versions, one or both of these precursors must contain the desired isotope. For example, Aspirin-d3 is a deuterated variant used in research. medchemexpress.com
The optimization of the synthesis process itself is also a focus. Greener chemistry approaches have been studied, for instance, by replacing the traditional sulfuric acid catalyst with phosphoric acid, which is less harmful to the environment while achieving statistically similar yields (around 79%). abcr-mefmo.org For research applications, such as quantifying the acetylation of COX enzymes by aspirin, stable isotope-labeled internal standards are required. nih.gov This involves synthesizing peptide fragments (AQUA peptides) that are identical to the endogenous ones but incorporated with stable isotopes like 13C and 15N, which serve as precise quantifiers in mass spectrometry-based assays. nih.gov Furthermore, quantitative isotopic 13C NMR has been shown to be a promising tool for analyzing aspirin samples to assess potential counterfeiting by linking isotopic ratios to specific manufacturing processes. researchgate.net
To better understand the mechanisms of action of acetylsalicylic acid and to develop compounds with improved properties, various derivatization strategies are employed. The primary pharmacological effect of aspirin comes from the acetylation of cyclooxygenase (COX) enzymes. acs.org
Computational studies have revealed that derivatization of the carboxylate group of aspirin can increase its selectivity for the COX-2 isoform over COX-1. acs.org This provides a clear strategy for designing more targeted anti-inflammatory agents. Synthetic chemists have created novel aspirin derivatives to probe its biological effects further. Examples include:
Nitric Oxide (NO) and Nitroxyl (HNO) releasing aspirin: These derivatives are synthesized to combine the anti-inflammatory effects of aspirin with the gastroprotective and cardiovascular benefits of NO or HNO. nih.gov
Aspirin-carnosine conjugates: A synthetic derivative of ASA and carnosine (a natural antioxidant) was created to potentially increase effectiveness and reduce side effects like gastric ulceration. nih.gov
Salicylic acid-pyrrolone conjugates: These novel compounds are synthesized from salicylic acid to investigate new biological activities. researchgate.net
Strategies for Constructing the DuoPlavin Multi-Component System for Research
The construction of a multi-component system involving the active constituents of this compound, namely clopidogrel and acetylsalicylic acid (ASA), for research purposes requires careful consideration of their chemical properties. These compounds are primarily investigated for their effects on platelet aggregation, and creating stable, reliable formulations for laboratory study is paramount for obtaining accurate and reproducible results.
Chemical Compatibility and Stability Investigations of Combined Constituents
The chemical stability of a combined clopidogrel and acetylsalicylic acid formulation is a critical factor due to the inherent nature of both molecules. Both are esters and are susceptible to hydrolysis, which can lead to degradation and reduced activity. researchgate.net Clopidogrel, in particular, is known to be sensitive to moisture. google.com Research into the stability of this combination often involves forced degradation studies, which subject the compounds to harsh conditions to predict their degradation pathways and long-term stability.
Clopidogrel is typically used as a hydrogen sulphate salt, which exists in different polymorphic forms. The thermodynamically more stable Form II is preferred in formulations to ensure consistency. europa.eu The primary degradation products for clopidogrel include its carboxylic acid derivative, while acetylsalicylic acid hydrolyzes to salicylic acid. wikipedia.orgijpcbs.com
Investigations have shown that the combination is most stable in acidic conditions. Under alkaline hydrolysis, significant degradation of ASA is observed, while clopidogrel shows more susceptibility to acidic conditions. lincoln.edu.my Compatibility studies between the two active pharmaceutical ingredients (APIs) are essential. One such study assessing the drug-drug compatibility at an elevated temperature of 60 ± 2°C for 15 days showed good stability, indicating the feasibility of a combined formulation with carefully selected excipients. researchgate.net
The results from various forced degradation studies are crucial for developing stability-indicating analytical methods. These studies demonstrate the conditions under which the compounds degrade and ensure that the analytical methods can separate the active ingredients from any degradation products.
Table 1: Representative Data from Forced Degradation Studies of Clopidogrel and ASA Combination This table summarizes typical degradation percentages observed under various stress conditions as reported in stability-indicating method development studies.
| Stress Condition | Agent / Method | Duration & Temperature | Observed Degradation | Primary Compound Affected | Reference |
| Acid Hydrolysis | 1 N HCl | 1 hour at 80°C | ~16.93% | Clopidogrel | lincoln.edu.my |
| Alkaline Hydrolysis | 1 N NaOH | 1 hour at 80°C | ~22% | Acetylsalicylic Acid | lincoln.edu.my |
| Oxidative Degradation | 3% H₂O₂ | 1 hour at 80°C | Significant Degradation | Both | lincoln.edu.my |
| Thermal Degradation | Dry Heat | 48 hours at 105°C | ~7-8% | Both | jpionline.org |
| Photolytic Degradation | Sunlight Exposure | 24 hours | Minimal Degradation | Both | jpionline.org |
Note: The values presented are illustrative of findings from stability studies and can vary based on the exact experimental setup, formulation, and analytical method used.
Formulations for In Vitro and Ex Vivo Research Modalities
The preparation of clopidogrel and ASA systems for laboratory research depends on the specific assay being performed. Methodologies differ significantly for dissolution testing versus cellular-based biological assays.
For in vitro dissolution studies , which assess the release rate of the active ingredients from a solid form, specific dissolution media and apparatus conditions are required. These studies are fundamental in pharmaceutical development to ensure batch-to-batch consistency. Solid dispersions can be prepared using a solvent evaporation method with ethanol (B145695) (96% v/v) and various hydrophilic polymers to enhance solubility. mdpi.com The resulting powders are then tested in dissolution apparatus.
Table 2: Common Formulations and Conditions for In Vitro Dissolution Testing
| Parameter | Clopidogrel | Acetylsalicylic Acid | Reference |
| Dissolution Medium | 0.1 M Hydrochloric Acid | 0.1 M HCl followed by mixed phosphate (B84403) buffer (pH 6.8) | google.com |
| Apparatus | Basket (USP Apparatus 1) | Basket (USP Apparatus 1) | google.commdpi.com |
| Rotation Speed | 100 RPM | 75-100 RPM | google.commdpi.com |
| Stock Solution Prep. | Dissolved in Methanol, then diluted with buffer | Dissolved directly in buffer (e.g., phosphate pH 6.8) | mdpi.comnih.gov |
| Common Polymers | Povidone, Copovidone, Poloxamer 407 | Povidone, Copovidone, Poloxamer 407 | mdpi.com |
For in vitro and ex vivo biological assays , such as platelet aggregation studies, the compounds are typically prepared in a liquid solution compatible with biological samples like whole blood or platelet-rich plasma (PRP). nih.gov In these studies, whole blood is often collected in tubes containing an anticoagulant, such as 1% EDTA, as citrate (B86180) can affect the solubility of clopidogrel. nih.gov The test compounds are then added to the blood samples at specific final concentrations. For instance, studies have used normal saline to prepare solutions of clopidogrel and ASA to achieve final concentrations in the range of 1-4 µg/mL. nih.gov Other research has used concentrations of 20 μmol/L for ASA and 50 μmol/L for a clopidogrel analogue. magtechjournal.com Following incubation, platelet aggregation is induced using agonists like Adenosine (B11128) Diphosphate (B83284) (ADP) or collagen to measure the inhibitory effect of the compounds. jacc.org
For ex vivo models , a common approach involves administering the compounds to an animal model, after which blood is drawn for analysis. For example, in porcine models, intravenous clopidogrel has been used to study its rapid effects. openaccessjournals.com The subsequent analysis of platelet aggregation in the collected blood samples follows similar principles to the in vitro methods described above.
Molecular and Biochemical Mechanisms of Action Within the Duoplavin System
Elucidation of Clopidogrel's Prodrug Biotransformation Pathways
Clopidogrel (B1663587) is a prodrug, meaning it is administered in an inactive form and requires extensive hepatic metabolism to be converted into its pharmacologically active metabolite. nih.govpharmgkb.orginabj.org This biotransformation is a multi-step process involving several enzyme systems, with the cytochrome P450 (CYP) family playing a central role. nih.govinabj.org The efficiency of this activation process is a critical determinant of clopidogrel's antiplatelet effect.
Cytochrome P450 Enzyme Isoform Specificity in 2-Oxo-Clopidogrel Formation
The initial step in clopidogrel's activation is its oxidation to an intermediate metabolite, 2-oxo-clopidogrel. nih.govinabj.orgsmpdb.ca This reaction is catalyzed by several isoforms of the cytochrome P450 enzyme system in the liver. smpdb.caprobiologists.com In vitro studies using human P450 isoforms have identified CYP1A2, CYP2B6, and CYP2C19 as the key enzymes responsible for this first oxidative step. nih.gov The relative contribution of these isoforms to the formation of 2-oxo-clopidogrel has been estimated through enzyme kinetic parameter analysis, highlighting the significant role of CYP2C19. nih.gov
Table 1: Contribution of Cytochrome P450 Isoforms to the Formation of 2-Oxo-Clopidogrel
| CYP450 Isoform | Estimated Contribution (%) | Reference |
|---|---|---|
| CYP2C19 | 44.9% | nih.gov |
| CYP1A2 | 35.8% | nih.gov |
Thiol Metabolite Generation and Stereochemical Confirmation
Following its formation, 2-oxo-clopidogrel undergoes a second oxidative step to yield the active thiol metabolite. nih.govacs.org This conversion is also mediated by hepatic CYP450 enzymes, with studies identifying CYP2B6, CYP2C9, CYP2C19, and CYP3A4 as contributors. nih.govnih.gov The contribution of CYP3A4 is particularly substantial in this second step. nih.gov The resulting active metabolite is a thiol-containing compound that irreversibly binds to the P2Y12 receptor on platelets. nih.govpharmgkb.org
The generation of the active metabolite is a stereospecific process. researchgate.netnih.gov The chemical structure of the active metabolite is 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanyl-3-piperidinylidene]acetic acid. nih.govresearchgate.net This molecule can exist as multiple stereoisomers, but only one, designated as the H4 isomer, possesses pharmacological activity. researchgate.netmdpi.com Structural elucidation has confirmed that the active metabolite has a specific absolute configuration, with an S configuration at the C7 carbon and a Z configuration at the C3-C16 double bond. researchgate.netnih.gov This high degree of stereochemical specificity underscores the precise structural requirements for interaction with the P2Y12 receptor. nih.gov
Table 2: Contribution of Cytochrome P450 Isoforms to the Formation of the Active Thiol Metabolite from 2-Oxo-Clopidogrel
| CYP450 Isoform | Estimated Contribution (%) | Reference |
|---|---|---|
| CYP3A4 | 39.8% | nih.gov |
| CYP2B6 | 32.9% | nih.gov |
| CYP2C19 | 20.6% | nih.gov |
Esterase-Mediated Hydrolysis and Inactive Metabolite Formation
A significant portion of orally administered clopidogrel does not enter the activation pathway. inabj.orgmdpi.com Approximately 85% of the prodrug is rapidly hydrolyzed by esterases, particularly carboxylesterase 1 (CES1) in the liver, into an inactive carboxylic acid derivative. nih.govpharmgkb.orgmdpi.comeuropa.eu This metabolic shunting represents the main metabolic pathway for clopidogrel, severely limiting the fraction of the drug (around 15%) that is available for conversion to its active form. inabj.orgmdpi.compharmgkb.org This extensive inactivation by esterases is a key factor contributing to the variability in patient response to clopidogrel. mdpi.com
Genetic Polymorphisms Impacting Clopidogrel Bioactivation at the Enzymatic Level
The enzymatic bioactivation of clopidogrel is significantly influenced by genetic polymorphisms, particularly within the gene encoding the CYP2C19 enzyme. scielo.org.mxnih.gov These genetic variations can lead to altered enzyme activity, thereby affecting the rate and extent of active metabolite formation. scielo.org.mxfrontiersin.org
Alleles are categorized based on their functional impact:
Normal function (e.g., CYP2C19*1) : Encodes a fully functional enzyme. frontiersin.orgfrontiersin.org
Loss-of-function (LOF) (e.g., CYP2C192, CYP2C193) : These alleles result in a non-functional or absent enzyme, leading to decreased metabolism of clopidogrel. scielo.org.mxnih.govfrontiersin.orgfrontiersin.org Individuals carrying two LOF alleles are known as "poor metabolizers" (PMs) and have significantly reduced levels of the active metabolite. nih.gov The CYP2C19*2 allele is a major determinant of poor response to clopidogrel. nih.govscielo.org.mx
Increased function (e.g., CYP2C19*17) : This allele is associated with increased enzyme activity, potentially leading to higher levels of the active metabolite. frontiersin.orgfrontiersin.orgnih.gov
The presence of LOF alleles, especially CYP2C192 and CYP2C193, is strongly associated with diminished antiplatelet response and an increased risk for adverse cardiovascular events in patients treated with clopidogrel. scielo.org.mxfrontiersin.orgnih.gov The prevalence of these polymorphisms varies among different ethnic populations. nih.govnih.gov
Table 3: Functional Classification of Key CYP2C19 Alleles and their Impact on Clopidogrel Metabolism
| Allele | Functional Phenotype | Impact on Clopidogrel Bioactivation | Reference |
|---|---|---|---|
| CYP2C19*1 | Normal Function | Normal conversion to active metabolite. | frontiersin.orgfrontiersin.org |
| CYP2C19*2 | Loss-of-Function | Decreased conversion, reduced active metabolite levels. | scielo.org.mxfrontiersin.orgnih.gov |
| CYP2C19*3 | Loss-of-Function | Decreased conversion, reduced active metabolite levels. | scielo.org.mxfrontiersin.orgnih.gov |
Molecular Interactions of the DuoPlavin System with Platelet Activation Pathways
The second component of this compound, acetylsalicylic acid (ASA), provides a complementary antiplatelet effect by targeting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) and thromboxanes.
Irreversible Acetylation of Cyclooxygenase (COX) Isoforms by Acetylsalicylic Acid
Acetylsalicylic acid exerts its antiplatelet effect through the irreversible inhibition of both COX-1 and COX-2 isoforms. karger.comwikipedia.org The mechanism involves the covalent transfer of its acetyl group to a specific serine residue within the active site of the COX enzymes. wikipedia.orgresearchgate.netnih.gov
In COX-1 , this acetylation occurs at serine 529 (Ser529). researchgate.netdroracle.aiahajournals.org This modification physically blocks the access of the substrate, arachidonic acid, to the enzyme's catalytic site. researchgate.netahajournals.org This prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a potent mediator that induces platelet aggregation and vasoconstriction. researchgate.netdroracle.ai
In COX-2 , a similar acetylation occurs at the analogous serine residue (Ser516 or Ser530). researchgate.netacs.org
The inhibition of COX-1 by aspirin (B1665792) is particularly crucial for its antiplatelet effect and is irreversible, lasting for the entire lifespan of the platelet (approximately 7 to 10 days). pharmgkb.orgdroracle.aidroracle.ai While aspirin inhibits both isoforms, it is significantly more potent against COX-1 than COX-2. ahajournals.orgacs.org This differential potency allows low doses of aspirin to effectively suppress platelet TXA2 production while having a lesser impact on systemic prostaglandin (B15479496) synthesis. droracle.ai
Table 4: Acetylsalicylic Acid Interaction with Cyclooxygenase (COX) Isoforms
| Feature | COX-1 | COX-2 | Reference |
|---|---|---|---|
| Acetylation Site | Serine 529 (Ser530) | Serine 516 (Ser530) | researchgate.netdroracle.aiacs.org |
| Inhibition Type | Irreversible | Irreversible | karger.comwikipedia.orgresearchgate.net |
| Mechanism | Covalent acetylation blocks substrate channel. | Covalent acetylation blocks substrate channel. | wikipedia.orgresearchgate.netahajournals.org |
| Potency | High (10-100 times more potent than for COX-2) | Lower | ahajournals.orgacs.org |
| Primary Consequence | Inhibition of Thromboxane A2 synthesis in platelets. | Inhibition of prostaglandin synthesis. | wikipedia.orgresearchgate.netdroracle.ai |
P2Y12 Purinergic Receptor Antagonism by Clopidogrel's Active Metabolite
Clopidogrel is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2C19, to be converted into its active thiol metabolite. patsnap.com This active metabolite is responsible for the antiplatelet effect of clopidogrel. patsnap.com
The active metabolite of clopidogrel selectively and irreversibly inhibits the P2Y12 receptor, a key adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. patsnap.comnih.govnih.gov This inhibition prevents ADP-mediated platelet activation and subsequent aggregation. nih.gov
The active metabolite of clopidogrel acts as an allosteric antagonist of the P2Y12 receptor. Research suggests that the active metabolite induces conformational changes in the P2Y12 receptor. nih.gov Studies have shown that clopidogrel's active metabolite can disrupt the homooligomeric complexes of the P2Y12 receptor at the platelet surface. nih.govnih.gov This disruption involves the breakdown of these oligomers into dimeric and monomeric forms. nih.govnih.gov
Furthermore, the active metabolite appears to cause the partitioning of the P2Y12 receptor out of lipid rafts, which are specialized membrane microdomains. nih.govnih.gov The oligomeric form of the P2Y12 receptor located within these lipid rafts is considered the functional form of the receptor. nih.govnih.gov By inducing these changes, the active metabolite effectively inactivates the receptor.
The binding of clopidogrel's active metabolite to the P2Y12 receptor is irreversible due to the formation of a covalent disulfide bond. nih.govoup.comicrjournal.com The reactive thiol group of the active metabolite forms this bond with a cysteine residue on the P2Y12 receptor. icrjournal.comacademie-sciences.fr
Specifically, studies have identified that the active metabolite covalently binds to the Cys97 residue located in the first extracellular loop of the P2Y12 receptor. nih.govmdpi.comencyclopedia.pub This irreversible binding ensures that the inhibitory effect lasts for the entire lifespan of the platelet. patsnap.com Normal platelet function is only restored as new platelets are produced. patsnap.com The active metabolite itself has a short half-life of about 30 minutes and is quickly eliminated if it does not bind to a P2Y12 receptor. ahajournals.org
Investigation of Complementary and Synergistic Mechanisms of Action within the this compound System
The combination of acetylsalicylic acid and clopidogrel in this compound results in a more potent antiplatelet effect than either agent alone due to their complementary and synergistic mechanisms of action. nih.govnih.govjacc.orgnih.govahajournals.org
Acetylsalicylic acid blocks the thromboxane A2 pathway by irreversibly inhibiting COX-1, while clopidogrel blocks the ADP-mediated pathway by irreversibly inhibiting the P2Y12 receptor. nih.gov These are two distinct and major pathways involved in platelet activation and aggregation. The simultaneous inhibition of both pathways leads to a broader and more effective suppression of platelet function. jacc.org
Studies have demonstrated that the combination therapy significantly reduces platelet aggregation induced by various agonists, including collagen and thrombin, to a greater extent than monotherapy with either acetylsalicylic acid or clopidogrel. nih.govjacc.orgjacc.org This suggests a synergistic effect, where the combined inhibition is greater than the sum of the individual effects. nih.govjacc.orgjacc.org This enhanced inhibition of platelet activation and aggregation provides a strong rationale for the use of dual antiplatelet therapy in various cardiovascular conditions. ahajournals.orgresearchgate.net
Cross-talk Between Thromboxane A2 and ADP Signaling Pathways
Platelet activation is a complex process involving multiple agonists and signaling pathways that amplify the initial activation signal. nih.gov Thromboxane A2 (TxA2) and ADP are key secondary mediators released from activated platelets that recruit and activate additional platelets, leading to the formation of a stable thrombus. nih.govahajournals.org
The signaling pathways initiated by TxA2 and ADP are interconnected. mdpi.com The TxA2 receptor (TP) is coupled to Gq and G12/13 proteins, while the primary ADP receptor, P2Y12, is coupled to Gi. physiology.org Activation of both Gq and Gi pathways is necessary for robust platelet activation in response to ADP. physiology.org There is evidence that P2Y12 receptor signaling is important for the release of arachidonic acid and subsequent generation of TxA2 in response to agonists like thrombin. mdpi.com Conversely, TxA2 can potentiate platelet activation induced by other agonists, including ADP. physiology.org
By simultaneously blocking both the TxA2 and ADP pathways, the combination of acetylsalicylic acid and clopidogrel provides a more comprehensive inhibition of platelet activation than either agent alone. jacc.orgnih.gov This dual blockade not only inhibits platelet responses to their respective agonists but also attenuates the synergistic and amplifying effects that these pathways have on each other.
Impact on Downstream Signaling Cascades (e.g., cAMP, PKA)
The P2Y12 receptor, the target of clopidogrel's active metabolite, is coupled to the inhibitory G-protein (Gi). psu.edu Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). psu.edu A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). psu.edunih.gov PKA normally phosphorylates various intracellular proteins that inhibit platelet activation. nih.gov
Therefore, by blocking the P2Y12 receptor, clopidogrel prevents the ADP-mediated decrease in cAMP levels. mdpi.com This results in maintained or even elevated PKA activity, leading to the phosphorylation of its target proteins and subsequent inhibition of platelet activation. psu.edunih.gov One of the key substrates of PKA in platelets is the vasodilator-stimulated phosphoprotein (VASP). nih.gov The phosphorylation status of VASP is often used as a marker for P2Y12 receptor inhibition. mdpi.com
Mechanisms of Inhibition of Collagen and Thrombin-Induced Platelet Activation by Combined Agents
Collagen and thrombin are potent primary platelet agonists that initiate platelet adhesion and aggregation at sites of vascular injury. jacc.orgoup.com The combination of clopidogrel and acetylsalicylic acid has demonstrated a synergistic inhibitory effect on platelet activation induced by both collagen and thrombin. jacc.orgnih.gov
While acetylsalicylic acid alone has a limited effect on thrombin-induced aggregation, the combination with clopidogrel significantly reduces it. jacc.orgnih.gov This is because thrombin-induced platelet activation is amplified by the release of secondary agonists like ADP and TxA2. oup.com By blocking the receptors for these secondary mediators, this compound attenuates the full response to thrombin. jacc.org
Similarly, collagen-induced platelet aggregation is significantly inhibited by the combined therapy compared to either drug alone. jacc.orgnih.govnih.gov Collagen initiates a signaling cascade that leads to the generation and release of both TxA2 and ADP. nih.gov The synergistic inhibition by this compound is due to the simultaneous blockade of both of these crucial amplification loops. jacc.org
| Agonist | Effect of Acetylsalicylic Acid (ASA) Alone | Effect of Clopidogrel Alone | Effect of Combined ASA and Clopidogrel | Reference |
|---|---|---|---|---|
| ADP | Modest Inhibition | Marked Inhibition | Marked Inhibition | jacc.orgnih.gov |
| Collagen | Inhibition | Some Inhibition | Significant Synergistic Inhibition | jacc.orgnih.govnih.gov |
| Thrombin (low dose) | Limited Inhibition | Some Inhibition | Considerable Inhibition | jacc.orgnih.gov |
Off-Target and Pleiotropic Biochemical Effects of this compound Constituents
Beyond their primary mechanisms of action on platelet function, the components of this compound, particularly acetylsalicylic acid, have been shown to exert a variety of "off-target" or pleiotropic effects.
COX-Independent Targets of Acetylsalicylic Acid (e.g., IKK, IDO, p53, energy metabolism enzymes)
While the primary anti-inflammatory and antiplatelet effects of acetylsalicylic acid are mediated through the inhibition of cyclooxygenase (COX) enzymes, there is growing evidence for COX-independent mechanisms of action. pnas.orgmdpi.com These effects often require higher concentrations of the drug than those needed for COX inhibition. pnas.org
One of the most studied COX-independent targets is the IκB kinase (IKK) complex. physiology.orgphysiology.org Acetylsalicylic acid and its metabolite, salicylate, can inhibit the activity of IKKβ, a key enzyme in the NF-κB signaling pathway. semanticscholar.orgexlibrisgroup.com By inhibiting IKKβ, acetylsalicylic acid can prevent the activation of NF-κB, a transcription factor that plays a central role in inflammation and cell proliferation. physiology.orgexlibrisgroup.com
Other potential COX-independent targets of acetylsalicylic acid include:
Indoleamine 2,3-dioxygenase (IDO): Some studies suggest that acetylsalicylic acid may modulate the activity of this enzyme, which is involved in tryptophan metabolism and immune regulation.
p53: There is evidence that acetylsalicylic acid can influence the activity of the tumor suppressor protein p53.
Energy Metabolism Enzymes: Acetylsalicylic acid has been shown to affect enzymes involved in cellular energy metabolism.
| Target | Observed Effect | Potential Consequence | Reference |
|---|---|---|---|
| IKKβ | Inhibition | Suppression of NF-κB signaling | physiology.orgsemanticscholar.orgexlibrisgroup.com |
| Erk | Inhibition | Modulation of cell proliferation and differentiation | pnas.org |
| cGMP phosphodiesterases | Modulation | Alteration of cGMP signaling | nih.gov |
| PPARs | Activation | Regulation of gene transcription related to inflammation and growth | nih.gov |
Novel Molecular Targets and Binding Partners for Clopidogrel Metabolites
Clopidogrel is a prodrug that is metabolized in the liver to its active thiol-containing metabolite. drugbank.comeuropa.eueuropa.eu This active metabolite then irreversibly binds to the P2Y12 receptor on platelets. drugbank.comeuropa.eueuropa.eu While the P2Y12 receptor is the primary and well-established target, research is ongoing to identify other potential molecular targets or binding partners for clopidogrel's metabolites. The active metabolite is known to be highly reactive, suggesting the possibility of interactions with other proteins. However, specific, clinically relevant novel targets beyond P2Y12 have yet to be definitively established.
Investigation of Non-Coding RNA Modulation
Recent research has begun to explore the influence of cardiovascular drugs on the expression and function of non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). nih.govmdpi.com These molecules play important regulatory roles in various cellular processes.
Some studies have suggested that both clopidogrel and acetylsalicylic acid may modulate the levels of specific circulating miRNAs. mdpi.comresearchgate.net For example, clopidogrel has been shown to reduce cell death and promote the proliferation of vascular endothelial cells through the expression of the lncRNA HIF1A-AS1. nih.gov Additionally, polymorphisms in certain miRNAs, such as miR-605, may affect the metabolism and efficacy of clopidogrel by targeting genes like CYP2B6 and P2RY12. tandfonline.com The modulation of ncRNAs represents a novel area of investigation into the broader biochemical effects of this compound's components.
Interactions with Biological Systems: Preclinical Mechanistic Studies of Duoplavin
Ex Vivo and In Vitro Models for Assessing Combined Biochemical Effects
Ex vivo and in vitro studies are crucial for understanding the direct biochemical effects of antiplatelet agents on platelet function. These models allow for controlled environments to assess specific pathways involved in platelet activation and aggregation.
Platelet aggregation assays are fundamental in evaluating the efficacy of antiplatelet therapies. Clopidogrel's active metabolite specifically inhibits ADP-induced platelet aggregation by targeting the P2Y12 receptor europa.euontosight.aieuropa.eu. Studies have shown that the combination of clopidogrel (B1663587) and aspirin (B1665792) leads to significant inhibition of platelet aggregation. For instance, in a study examining the effects of clopidogrel and aspirin in a porcine model, combined treatment produced substantial inhibition of platelet aggregation nih.gov. While specific data on DuoPlavin in collagen-induced or thrombin-induced aggregation assays were not extensively detailed in the provided results, the known mechanisms of its components suggest that the combination would primarily impact pathways involving ADP and thromboxane (B8750289) A2, which are key mediators of platelet activation induced by various agonists like collagen and thrombin.
VASP phosphorylation is a widely used pharmacodynamic marker to assess the activity of the platelet P2Y12 receptor scribd.combiocytex.frfritsmafactor.com. Reduced VASP phosphorylation is indicative of P2Y12 receptor inhibition, which is the primary mechanism of action for clopidogrel scribd.combiocytex.frfritsmafactor.com. In the presence of P2Y12 antagonists like clopidogrel, the inhibition of ADP binding to the receptor leads to increased levels of cyclic AMP (cAMP), which in turn promotes VASP phosphorylation scribd.combiocytex.fr. Therefore, VASP phosphorylation assays can be used to demonstrate the effectiveness of the clopidogrel component of this compound in inhibiting the P2Y12 receptor. The level of VASP phosphorylation is inversely correlated with platelet reactivity mediated by the P2Y12 receptor fritsmafactor.com.
Acetylsalicylic acid exerts its antiplatelet effect by inhibiting COX-1, which is crucial for the synthesis of thromboxane A2 (TXA2) from arachidonic acid europa.euontosight.aieuropa.eutga.gov.au. Analysis of thromboxane biosynthesis, typically measured by levels of TXA2 or its metabolites, is a direct method to assess the biochemical effect of aspirin. The irreversible inhibition of COX-1 by aspirin means that the reduction in TXA2 production lasts for the lifetime of the platelet europa.eutga.gov.au. Studies evaluating the effect of aspirin, a component of this compound, would demonstrate a significant reduction in thromboxane biosynthesis following exposure to arachidonic acid or other agonists that trigger this pathway.
In Vivo Animal Models for Studying this compound's Mechanistic Effects
Porcine models, particularly ex vivo arteriovenous shunt models with stent deployment, have been utilized to study stent thrombosis under conditions of high shear stress, which are relevant to the clinical setting of coronary arteries post-stenting nih.govdovepress.com. A study investigating the effects of clopidogrel, aspirin, and their combination in a porcine ex vivo arteriovenous shunt model with unpolished nitinol (B1230138) stents demonstrated significant inhibition of stent thrombosis with combined treatment nih.gov. Intravenous clopidogrel alone showed dose-dependent inhibition, while aspirin alone had minimal effect nih.gov. The combined therapy of clopidogrel and aspirin resulted in a high percentage of inhibition of stent thrombosis, even at lower doses of clopidogrel nih.gov.
| Treatment Group | Dose (mg/kg) | Inhibition of Stent Thrombosis (%) | P-value |
|---|---|---|---|
| Clopidogrel (intravenous) | 10 | 87 | < 0.001 |
| Aspirin (intravenous) | 10 | 20 | > 0.05 |
| Clopidogrel + Aspirin (intravenous) | 2.5-5.0 | 95-98 | < 0.0001 |
This table illustrates the enhanced inhibitory effect of the combined therapy compared to either agent alone in this specific model nih.gov.
Rodent models, including mice and rats, are commonly used to investigate the mechanisms of thrombosis and evaluate the efficacy of antithrombotic agents nih.govbrighamhealthonamission.org. While specific studies explicitly naming "this compound" and utilizing ferric chloride-induced thrombosis or arteriovenous shunt models in rodents were not prominently featured in the provided results, these models are standard for assessing the antiplatelet and anti-thrombotic effects of compounds like clopidogrel and aspirin, the active components of this compound nih.govbrighamhealthonamission.orgjscimedcentral.com.
The ferric chloride model induces oxidative injury to the endothelium, leading to platelet activation and thrombus formation. Arteriovenous shunt models involve the formation of a thrombus within an exteriorized shunt, allowing for the assessment of thrombus weight or other parameters of thrombus formation. Studies using rodent models have shown that clopidogrel inhibits platelet aggregation and reduces thrombus formation in various thrombosis models jscimedcentral.com. Given that this compound combines clopidogrel and aspirin, studies utilizing these rodent models with the individual components or their combination would be expected to demonstrate anti-thrombotic effects consistent with their known mechanisms of inhibiting platelet activity. For instance, intravenous administration of clopidogrel lipid suspension showed dose-dependent inhibition of platelet aggregation in mice jscimedcentral.com.
Advanced Analytical and Spectroscopic Methodologies for Duoplavin System Analysis
Chromatographic Techniques for High-Resolution Analysis of DuoPlavin Constituents and Metabolites
Chromatography is the cornerstone for separating the constituents of this compound and their metabolic products. The choice of technique is dictated by the analytical objective, whether it is routine quality control, pharmacokinetic studies, or detailed metabolite identification.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the simultaneous determination of clopidogrel (B1663587) and acetylsalicylic acid in pharmaceutical formulations. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing C18 or similar stationary phases. semanticscholar.orgnih.gov
Several methods have been developed to optimize the separation of these compounds. A key challenge is the differing optimal detection wavelengths for each component. For instance, satisfactory separation has been achieved using a mobile phase of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer, with UV detection set at 240 nm. semanticscholar.org Another approach used a mobile phase of acetonitrile and phosphate buffer (pH 3.0) with UV detection at 235 nm, yielding retention times of 1.89 minutes for aspirin (B1665792) and 19.8 minutes for clopidogrel. nih.gov The selection of specific wavelengths, such as 220 nm for clopidogrel and 230 nm for acetylsalicylic acid, can also be employed for quantification. nih.gov Some spectrophotometric methods are based on the graphical absorbance ratio at two wavelengths, one being the isoabsorptive point (e.g., 225 nm) and the other being the absorption maximum of a component, such as hydrolyzed aspirin (salicylic acid) at 235.7 nm. ijpsonline.com These HPLC-UV methods are validated for linearity, accuracy, and precision, making them suitable for routine quality control and assay of fixed-dose combination capsules. nih.govresearchgate.net
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Inertsil ODS (150x4.6 mm; 5 μm) | Acetonitrile : Phosphate Buffer pH 3.0 (50:50, v/v) | 1.2 | 235 | Aspirin: 1.89, Clopidogrel: 19.8 | nih.gov |
| Octadecyl (C18) | Acetonitrile : Methanol : 20 mM Phosphate Buffer pH 3 (50:7:43 v/v/v) | 1.0 | 240 | Aspirin: 2.40, Clopidogrel: 9.27 | semanticscholar.org |
| HDS Hypersil C18 (250x4.6mm, 5µm) | 0.01 M KH₂PO₄ Buffer (pH 2.6) : Acetonitrile : Methanol (20:40:40 v/v/v) | 0.8 | ASA: 230, Clopidogrel: 220 | Not Specified | nih.gov |
| Thermo scientific ODS HYPERSIL (250 x 4.6 mm, 5µm) | Potassium dihydrogen phosphate buffer 0.02M (pH 2.8) : Methanol (30:70 v/v) | 1.5 | 220 | Not Specified | ekb.eg |
For the analysis of this compound constituents and their metabolites in biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. mtak.huingentaconnect.com This technique is essential for pharmacokinetic studies, as it can quantify the parent drugs and their various metabolites, even at very low concentrations. njmu.edu.cnnih.gov
LC-MS/MS methods have been developed for the simultaneous quantification of acetylsalicylic acid and its primary metabolite, salicylic (B10762653) acid, as well as clopidogrel and its inactive carboxylic acid metabolite (SR26334) and its unstable active thiol metabolite. nih.govnih.gov Due to the reactivity of the thiol group in clopidogrel's active metabolite, stabilization is required during blood sample collection, often through derivatization with an alkylating agent like 2-bromo-3'-methoxyacetophenone. pharmgkb.orgresearchgate.net The analysis is typically performed using a reversed-phase C18 column and electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which provides high specificity. njmu.edu.cnnih.gov For instance, a method for clopidogrel and its carboxylic acid metabolite achieved a lower limit of quantification (LLOQ) of 1 pg/mL in human plasma. waters.com Similarly, a method for acetylsalicylic acid and salicylic acid reported LLOQs of 5 ng/mL and 50 ng/mL, respectively. nih.gov
| Analyte(s) | LC Column | Ionization Mode | MRM Transition (m/z) | LLOQ | Reference |
|---|---|---|---|---|---|
| Clopidogrel, Clopidogrel Carboxylic Acid | Not Specified | Not Specified | Not Specified | 1 pg/mL | waters.com |
| Clopidogrel, 2-oxo-clopidogrel, Active Thiol Metabolite | C18 | ESI Positive | Clopidogrel: 322.0 → 212.0 2-Oxo-CLP: 338.0 → 183.0 CAMD: 504.0 → 354.0 | Clopidogrel: 0.05 ng/mL 2-Oxo-CLP: 0.5 ng/mL CAMD: 0.5 ng/mL | nih.gov |
| Acetylsalicylic Acid (ASA), Salicylic Acid (SA) | Reversed-phase | Not Specified | ASA: 179 → 137 SA: 137 → 93 | ASA: 5 ng/mL SA: 50 ng/mL | nih.gov |
| Clopidogrel Active Metabolite (derivatized) | ODS | Electrospray | Not Specified | 0.5 ng/mL | pharmgkb.orgresearchgate.net |
Clopidogrel is administered as the pure S-enantiomer, which is responsible for the therapeutic antiplatelet activity. The R-enantiomer is inactive and considered an impurity. akjournals.comnih.gov Therefore, assessing the enantiomeric purity of clopidogrel and its metabolites is critical. Chiral chromatography is indispensable for separating these stereoisomers.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for this purpose. scirp.orgresearchgate.net SFC, often using carbon dioxide as the main mobile phase, can provide faster separations and is considered a "greener" alternative to HPLC. scirp.orgtwistingmemoirs.com Studies have shown that columns like the Chiralcel OD-H provide excellent separation of clopidogrel enantiomers. scirp.orgresearchgate.net The separation is highly dependent on the type and concentration of the organic modifier (e.g., methanol, 2-propanol) used with the supercritical CO2. scirp.orgresearchgate.net Chiral HPLC methods using specific chiral stationary phases (CSPs), such as the Ultron ES-OVM or cellulose-based Chiralcel OJ-RH, have also been successfully developed to resolve the S-enantiomer from its R-impurity. nih.govresearchgate.net These methods are crucial for quality control in bulk drug manufacturing and pharmaceutical formulations. nih.gov Research has also demonstrated the resolution of the eight stereoisomers of clopidogrel's active metabolite using chiral SFC, highlighting that only one of these isomers possesses biological activity. nih.govresearchgate.net
Micellar Liquid Chromatography (MLC) represents an alternative to conventional RP-HPLC, offering advantages in terms of reduced organic solvent consumption, cost, and toxicity. This technique utilizes a mobile phase containing a surfactant (e.g., Brij-35) at a concentration above its critical micelle concentration. researchgate.net The micelles act as a partitioning phase, enabling the separation of analytes.
An MLC method has been developed for the simultaneous quantification of clopidogrel, aspirin, and the aspirin metabolite, salicylic acid. researchgate.net The use of a micellar mobile phase can enhance resolution and allow for rapid analysis times, with one reported method achieving separation in under 7 minutes. researchgate.net Micellar Electrokinetic Chromatography (MEKC) is another technique that falls under the umbrella of capillary electrophoresis and uses micelles to effect separation, and it has been cited as a potential method for the analysis of clopidogrel. ekb.eg These micellar techniques represent a green chemistry approach to the quality control analysis of this compound. researchgate.net
Spectroscopic and Spectrometric Approaches for Structural and Interaction Studies
While chromatography excels at separation, spectroscopy is paramount for the structural elucidation of unknown metabolites and for understanding the chemical environment of the molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural determination of organic molecules, including drug metabolites. technologynetworks.comnih.gov While mass spectrometry provides mass-to-charge ratio and fragmentation data, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. nih.gov
In the context of this compound, NMR has been instrumental in characterizing degradation products and metabolites. ijper.orgsemanticscholar.org The structure of clopidogrel's highly labile active metabolite was elucidated through a combination of MS and advanced NMR experiments. nih.govresearchgate.net Because of the metabolite's instability, it was first stabilized as an acrylonitrile (B1666552) derivative before analysis. nih.govresearchgate.net
Modern NMR techniques, including two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to piece together complex molecular structures. nih.govnih.gov These methods allow researchers to establish C-H and C-C connectivities and confirm the precise structure of metabolites formed in vivo or in vitro. nih.govmdpi.com The non-destructive nature of NMR also allows the sample to be preserved for further analysis. nih.gov As such, NMR is a critical component in the comprehensive metabolic profiling of clopidogrel. technologynetworks.comacs.org
UV-Visible Spectrophotometry for Concentration and Kinetic Measurements
UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of the active components of this compound—clopidogrel bisulfate (CPS) and acetylsalicylic acid (ASA). This method relies on the principle that these compounds absorb light in the ultraviolet region of the electromagnetic spectrum, and the absorbance is directly proportional to the concentration, as described by the Beer-Lambert law. ijpsonline.comnih.gov
Several spectrophotometric methods have been developed for the simultaneous estimation of clopidogrel and aspirin in pharmaceutical formulations. ijpsonline.com One common approach is the graphical absorbance ratio method, which utilizes an isoabsorptive point—a wavelength where both compounds have the same absorptivity. For the clopidogrel and aspirin combination, an isoabsorptive point has been identified at 225 nm. ijpsonline.com A second wavelength, typically the absorption maximum (λmax) of one of the components, is also used. For instance, the λmax for salicylic acid (the hydrolysis product of aspirin) is 235.7 nm. ijpsonline.com By measuring the absorbance at these two wavelengths, the concentrations of both drugs in a mixture can be determined. ijpsonline.com
Derivative spectrophotometry is another advanced technique employed to resolve the overlapping spectra of the two compounds. The first-order derivative spectrum allows for the determination of one drug at the zero-crossing point of the other, thereby eliminating interference. nih.gov For example, clopidogrel bisulfate can be quantified at 232.5 nm (the zero-crossing point for aspirin), while aspirin can be quantified at 211.3 nm (the zero-crossing point for clopidogrel bisulfate). nih.gov These methods are valued for their simplicity, speed, and accuracy, making them suitable for routine quality control analysis. ijpsonline.comnih.gov The linearity of these methods is typically established over a concentration range of 5.0 µg/ml to 25.0 µg/ml for both drugs. nih.gov
| Compound | Method | Wavelength (λmax or Measurement Point) | Solvent/Medium | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|---|---|---|
| Clopidogrel Bisulfate | First Derivative Spectrophotometry | 232.5 nm | 0.1N HCl | 5.0 - 25.0 | >0.999 |
| Acetylsalicylic Acid | First Derivative Spectrophotometry | 211.3 nm | 0.1N HCl | 5.0 - 25.0 | >0.999 |
| Clopidogrel | Graphical Absorbance Ratio | 225 nm (Isoabsorptive Point) | Not Specified | 4 - 18 | Not Specified |
| Acetylsalicylic Acid (as Salicylic Acid) | Graphical Absorbance Ratio | 235.7 nm | Not Specified | 4 - 18 | Not Specified |
Infrared (IR) Spectroscopy for Functional Group and Interaction Analysis
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in the active pharmaceutical ingredients of this compound and to assess potential interactions between them in a solid-state mixture. researchgate.netaab-ir.ro The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. purdue.edu
The FT-IR spectrum of acetylsalicylic acid (ASA) shows characteristic absorption bands corresponding to its principal functional groups. A strong, sharp peak is typically observed in the range of 1750-1680 cm⁻¹ due to the C=O (carbonyl) stretching of both the carboxylic acid and the ester groups. aab-ir.rothermofisher.com The O-H stretching of the carboxylic acid group appears as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org
The spectrum of clopidogrel bisulfate also displays unique absorption bands that characterize its molecular structure. These include peaks related to the ester carbonyl group and the various C-H and C-N bonds within its thienopyridine ring system. researchgate.net
When analyzing a physical mixture of clopidogrel and ASA, as in the this compound formulation, FT-IR is used to check for drug-excipient or drug-drug interactions. researchgate.net If the spectrum of the physical mixture is simply a superposition of the individual spectra of the two components, it indicates the absence of significant chemical interactions. researchgate.net Any significant shifts in peak positions, changes in peak intensity, or the appearance of new peaks would suggest a molecular interaction, which could affect the stability and bioavailability of the drug product. researchgate.net
| Compound | Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Acetylsalicylic Acid | O-H (Carboxylic Acid) | 3300 - 2500 (Broad) | Stretching |
| Acetylsalicylic Acid | C=O (Ester & Carboxylic Acid) | 1750 - 1680 (Strong, Sharp) | Stretching |
| Clopidogrel | C=O (Ester) | ~1750 | Stretching |
| General Hydrocarbons | sp³ C-H | 3000 - 2850 | Stretching |
| General Hydrocarbons | sp² C-H | 3100 - 3000 | Stretching |
Mass Spectrometry (MS) for Component Identification and Quantitative Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS/MS, is the gold standard for the sensitive and selective simultaneous quantification of clopidogrel, acetylsalicylic acid, and their respective metabolites in complex biological matrices such as human plasma. nih.govdntb.gov.ua This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry, allowing for accurate measurement of drug concentrations even at very low levels. nih.govnih.gov
The method typically involves a sample preparation step, such as protein precipitation followed by liquid-liquid extraction, to isolate the analytes from plasma components. researchgate.net The separated compounds are then ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov In MRM, a specific precursor ion (Q1) for each analyte is selected and fragmented, and a resulting characteristic product ion (Q3) is monitored. nih.gov This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other substances in the sample. nih.govresearchgate.net
LC-MS/MS methods have been successfully developed for the simultaneous therapeutic drug monitoring of aspirin and clopidogrel. nih.gov These assays can quantify acetylsalicylic acid, its active metabolite salicylic acid, clopidogrel, and its inactive carboxylic acid metabolite. nih.gov The high sensitivity of MS allows for low limits of quantification (LOQ), often in the sub-ng/mL range, which is essential for pharmacokinetic studies. researchgate.netlcms.cz
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode | Concentration Range (ng/mL) |
|---|---|---|---|---|
| Clopidogrel | 322.1 | 212.1 | Positive | 0.048 - 25 |
| Clopidogrel Carboxylic Acid Metabolite | 308.0 | 155.0 | Positive | 0.39 - 200 |
| Acetylsalicylic Acid | 179.1 | 137.0 | Negative | 1.56 - 800 |
| Salicylic Acid | 137.0 | 93.0 | Negative | 1.56 - 800 |
Electrochemical and Bioanalytical Methods for this compound Research
Voltammetry Techniques for Redox Behavior Analysis
Voltammetric techniques are electrochemical methods used to investigate the redox (reduction-oxidation) behavior of electroactive species like clopidogrel. cumhuriyet.edu.tr These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the electrochemical properties of the analyte.
The electroanalytical behavior of clopidogrel has been studied using cyclic voltammetry and square wave voltammetry (SWV). cumhuriyet.edu.trnih.gov Studies have shown that clopidogrel undergoes an electrochemical oxidation process at a platinum or glassy carbon electrode. cumhuriyet.edu.trresearchgate.net An irreversible oxidation peak for clopidogrel has been observed at approximately +1.93 V in nonaqueous solutions, and this oxidation process has been identified as being diffusion-controlled. cumhuriyet.edu.tr
Based on this redox behavior, sensitive and rapid voltammetric methods, such as differential pulse voltammetry (DPV) and SWV, have been developed for the quantitative determination of clopidogrel in pharmaceutical preparations. cumhuriyet.edu.trresearchgate.net These methods offer high accuracy and precision, with a linear response typically observed over a concentration range of 5 to 50 µg/mL. cumhuriyet.edu.tr The ability to directly measure the drug without complex sample preparation makes voltammetry an attractive alternative to chromatographic methods for quality control purposes. researchgate.net Similarly, acetylsalicylic acid can be determined electrochemically, often after hydrolysis to salicylic acid, which is electroactive. nih.gov
Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Target Interaction
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay technique used to detect and quantify substances such as proteins, peptides, and antibodies. In the context of this compound research, ELISA is not typically used to measure the concentration of clopidogrel or acetylsalicylic acid directly. Instead, it is a crucial tool for measuring the downstream biochemical effects of these drugs, particularly their interaction with and impact on protein targets and biomarkers of platelet activity.
A primary application of ELISA in this field is the measurement of serum thromboxane (B8750289) B2 (TXB2) levels. nih.gov Acetylsalicylic acid works by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets, which in turn blocks the production of thromboxane A2 (TXA2), a potent platelet aggregator. TXA2 is unstable and is rapidly hydrolyzed to the more stable TXB2. Therefore, measuring serum TXB2 levels via ELISA serves as a direct biomarker of aspirin's pharmacodynamic effect. nih.gov Lower levels of TXB2 indicate effective platelet inhibition by aspirin. researchgate.net This assay is frequently used in clinical studies to assess "aspirin resistance" or high on-treatment platelet reactivity. nih.gov
Flow Cytometry-Based Assays for Cellular Response Quantification (e.g., P-selectin, VASP)
Flow cytometry is a sophisticated bioanalytical technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. It is an indispensable tool in this compound research for directly assessing the cellular response of platelets to antiplatelet therapy. nih.govnih.gov This is achieved by using fluorescently labeled antibodies to quantify the expression of specific cell surface proteins or the phosphorylation state of intracellular proteins. nih.gov
Two key markers are commonly measured to determine the efficacy of the components of this compound:
P-selectin (CD62P): P-selectin is a protein stored in the α-granules of platelets that is rapidly translocated to the cell surface upon platelet activation. nih.gov Flow cytometry can quantify the percentage of platelets expressing P-selectin and the intensity of its expression, which serve as direct indicators of in vivo platelet activation. nih.govresearchgate.net Effective antiplatelet therapy with clopidogrel and aspirin is expected to reduce the expression of P-selectin in response to agonists like ADP. researchgate.net
Vasodilator-Stimulated Phosphoprotein (VASP): The phosphorylation state of VASP is a specific marker for the inhibition of the platelet P2Y12 receptor, the target of clopidogrel's active metabolite. nih.govfrontiersin.org The P2Y12 pathway, when activated by ADP, inhibits the phosphorylation of VASP. Clopidogrel blocks this pathway, leading to higher levels of phosphorylated VASP (P-VASP). nih.govhku.hk A standardized flow cytometry assay measures the VASP phosphorylation state and calculates a Platelet Reactivity Index (PRI). hku.hknih.gov A low PRI indicates effective P2Y12 inhibition by clopidogrel, while a high PRI suggests clopidogrel resistance or non-responsiveness. nih.gov
| Assay | Marker | Principle | Indication |
|---|---|---|---|
| Flow Cytometry | P-selectin (CD62P) | Measures surface expression on activated platelets. | General platelet activation status. Reduced by both ASA and clopidogrel. |
| Flow Cytometry (VASP Assay) | Phosphorylated VASP (P-VASP) | Measures intracellular VASP phosphorylation, which is inversely related to P2Y12 receptor activity. | Specific marker for clopidogrel's effect on the P2Y12 receptor. High P-VASP levels indicate effective inhibition. |
| ELISA | Thromboxane B2 (TXB2) | Quantifies the stable metabolite of thromboxane A2 in serum. | Specific marker for acetylsalicylic acid's effect on the COX-1 pathway. Low TXB2 levels indicate effective inhibition. |
Computational and Theoretical Chemistry Studies of the Duoplavin System
Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations
Combined QM/MM approaches are particularly useful for studying large molecular systems, such as proteins interacting with ligands. They treat the chemically active region (e.g., the binding site and the ligand) with more computationally expensive but accurate QM methods, while the rest of the system (e.g., the surrounding protein and solvent) is described by less computationally demanding MM force fields. researchgate.netresearchgate.net This allows for a balance between accuracy and computational feasibility.
Born-Oppenheimer Molecular Dynamics Simulations of Compound-Protein Interactions
Born-Oppenheimer Molecular Dynamics (BOMD) simulations involve solving the electronic structure problem at each step of the molecular dynamics trajectory, allowing for the nuclei to move on the potential energy surface determined by the electrons. plos.orgillinois.eduembo.org This approach is suitable for studying systems where changes in electronic structure are important for the dynamics, such as bond breaking or formation. Applying BOMD to compound-protein interactions could provide insights into the dynamic behavior of DuoPlavin components within their binding sites, including conformational changes and initial interaction steps. Studies on protein-protein interactions and protein-ligand binding often utilize MD simulations to understand dynamic behavior and interaction interfaces. chemmethod.comnih.govijrti.orgresearchgate.netrsc.org However, specific BOMD studies on this compound components and their protein targets were not identified.
Ab Initio Quantum Mechanical/Molecular Mechanical (QM/MM) Potential Calculations
Ab initio QM/MM methods combine first-principles quantum mechanics for a selected region with classical mechanics for the rest of the system. researchgate.netresearchgate.net This allows for accurate descriptions of chemical processes occurring in the QM region while considering the environmental effects of the MM region. These calculations can be used to determine interaction energies, optimize geometries of reactive intermediates, and explore potential energy surfaces. While ab initio QM/MM is a valuable tool for studying enzymatic reactions and other biological processes involving chemical transformations, specific applications involving this compound components were not found.
Umbrella Sampling for Reaction Pathway Characterization
Umbrella sampling is an enhanced sampling technique used in molecular dynamics simulations to overcome high free energy barriers and sample rare events, such as chemical reactions or conformational transitions, along a defined reaction coordinate. ijrti.org By applying biasing potentials, the simulation is forced to explore regions of the potential energy surface that would otherwise be infrequently visited. This method allows for the calculation of free energy profiles along a reaction pathway, providing information about transition states and intermediate structures. While umbrella sampling has been applied to various chemical and biological processes, specific studies characterizing reaction pathways involving this compound components using this method were not found.
Density Functional Theory (DFT) Applications to this compound Components and Interactions
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It offers a good balance between computational cost and accuracy for many chemical systems. DFT can be used to investigate molecular geometries, electronic properties, vibrational frequencies, and spectroscopic parameters.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT aims to find the most stable arrangement of atoms in a molecule by minimizing its energy. nih.gov Electronic structure analysis provides information about the distribution of electrons within a molecule, including atomic charges, bond orders, and molecular orbitals. These calculations can help understand the intrinsic properties of this compound's components, clopidogrel (B1663587) and aspirin (B1665792), in isolation. DFT studies have been reported for the geometry optimization and electronic structure of various organic molecules, including aspirin and clopidogrel, but detailed comparative or interaction-focused analyses specific to the this compound combination were not found in the search results.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Hardness, Softness)
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is related to the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity. Concepts like chemical hardness and softness, derived from the FMO energies, also help predict a molecule's propensity to undergo chemical reactions. While FMO analysis is a standard application of DFT and has been applied to molecules like aspirin, specific FMO analyses detailing the interactions or combined properties relevant to this compound were not found.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It provides insights into the molecule's electrophilic and nucleophilic regions, which are crucial for understanding intermolecular interactions, including those with biological targets. The MEP surface can indicate how a molecule might interact with positively or negatively charged areas of a protein binding site. While MEP mapping is a standard tool in computational chemistry, specific MEP studies for this compound or its components in the context of the provided search results mdpi.commdpi.com were not available.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes, affinities, and dynamic behavior of ligands within the binding sites of target proteins. These methods are widely applied in drug discovery to understand ligand-protein interactions at an atomic level.
Specific molecular docking and dynamics simulation studies focusing on this compound components (clopidogrel metabolites and aspirin) binding to their respective targets (P2Y12, COX-1, and COX-2) within the context of the provided citations mdpi.commdpi.commdpi.comnih.gov were not detailed in the search results. However, the principles of these techniques are highly relevant to understanding the actions of the individual components.
Ligand-Protein Docking Studies (e.g., Clopidogrel Metabolites with P2Y12, Aspirin with COX-1/COX-2)
Clopidogrel is a prodrug that is metabolized to an active thiol metabolite, which then irreversibly inhibits the platelet P2Y12 ADP receptor. wikipedia.orgmims.comguidetopharmacology.orgrcsb.org Aspirin exerts its antiplatelet and anti-inflammatory effects primarily by inhibiting cyclooxygenase enzymes, COX-1 and COX-2. mdpi.comcohlife.orgabcam.com Molecular docking studies aim to computationally predict the preferred orientation (binding pose) of a ligand within a protein binding site and to estimate the binding energy. Studies on the docking of various ligands, including potential inhibitors, to COX enzymes and the P2Y12 receptor have been reported in scientific literature mdpi.comrcsb.orgresearchgate.netscispace.comphcogj.commdpi.comrcsb.org, illustrating the application of this technique to these targets. However, specific docking studies involving the active metabolite of clopidogrel or aspirin in the context of this compound and the provided citations were not found.
Investigation of Binding Affinities and Modes of Interaction
Computational methods like docking and subsequent scoring functions, as well as more rigorous free energy calculations from molecular dynamics simulations, can be used to estimate the binding affinity between a ligand and a protein. These studies also provide detailed information about the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-protein complex. mdpi.com Understanding these interactions is crucial for rational drug design and for explaining the selectivity and potency of a compound. While the importance of binding affinities and interaction modes is well-recognized, specific data for this compound components from the provided search results were not available.
Simulations of Conformational Changes in Target Proteins Upon Binding
Molecular dynamics simulations can provide insights into the dynamic behavior of proteins and how their conformations change upon ligand binding. These changes can be important for receptor activation or inhibition and can influence the binding kinetics and thermodynamics. mdpi.com While conformational changes in target proteins like P2Y12 and COX enzymes upon binding of various ligands are subjects of research, specific simulation studies detailing the conformational changes induced by the binding of clopidogrel's active metabolite or aspirin within the context of the provided search results mdpi.comnih.gov were not found.
Pharmacokinetic and Pharmacodynamic Modeling (Preclinical/Computational Focus)
Pharmacokinetic (PK) studies describe how a drug is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamic (PD) studies examine the drug's biochemical and physiological effects and its mechanism of action. Computational PK/PD modeling, including physiologically-based pharmacokinetic (PBPK) modeling, is used to predict a drug's behavior in vivo based on its physicochemical properties and in vitro data. These models can help optimize dosing regimens and predict potential drug interactions. sec.govsec.govadeptiopharmaceuticals.com While the pharmacokinetic and pharmacodynamic profiles of clopidogrel and aspirin are well-characterized individually and in combination as this compound, specific preclinical or computational PK/PD modeling studies focusing on this compound in the context of the provided search results mdpi.com were not available.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Clopidogrel Metabolism Pathways
Physiologically based pharmacokinetic (PBPK) modeling is a computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual representation of the human body. For clopidogrel, PBPK models are particularly valuable due to its complex metabolism, involving multiple enzymes and the formation of both active and inactive metabolites wikipedia.orgnih.govguidetopharmacology.orguni.lu.
Clopidogrel, a prodrug, undergoes extensive hepatic metabolism uni.lumims.com. Its metabolism proceeds via two primary pathways. The majority of the absorbed dose, approximately 85–90%, is hydrolyzed by carboxylesterases (CES), primarily CES1 and CES2, into an inactive carboxylic acid derivative, clopidogrel carboxylic acid (Clo-COOH) wikipedia.orgnih.govguidetopharmacology.orguni.lu. Clo-COOH can be further metabolized to clopidogrel acyl glucuronide (Clo-AG) by uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B7 wikipedia.orgnih.govguidetopharmacology.org. This inactive pathway represents the major route of clopidogrel elimination wikipedia.orgnih.govguidetopharmacology.orguni.lu.
The remaining 10-15% of absorbed clopidogrel is metabolized via an oxidative pathway involving cytochrome P450 (CYP) enzymes wikipedia.orgguidetopharmacology.orguni.lu. This pathway is responsible for the formation of the active metabolite, clopidogrel thiol H4 (Clo-AM) wikipedia.orgnih.govguidetopharmacology.org. The oxidative activation occurs in two steps. First, clopidogrel is converted to the intermediate metabolite 2-oxo-clopidogrel (2-Oxo-Clo) by several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19 nih.govguidetopharmacology.orgprobes-drugs.org. Subsequently, 2-Oxo-Clo is further metabolized to the active thiol metabolite (Clo-AM) by other CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4 probes-drugs.org. CYP2C19 and CYP3A4 are noted as significant contributors to this activation pathway wikipedia.orgnih.govguidetopharmacology.org.
PBPK models for clopidogrel incorporate these metabolic pathways and the involved enzymes to predict plasma concentration-time profiles of clopidogrel and its metabolites wikipedia.orgguidetopharmacology.org. These models can account for factors such as enzyme abundance, drug-drug interactions (DDIs) involving CYP enzymes, and genetic polymorphisms, particularly in CYP2C19, which significantly influence the formation of the active metabolite wikipedia.orgmims.comprobes-drugs.orgnih.govmims.com. Model building is often performed using software platforms and validated against observed clinical data to ensure predictive performance wikipedia.orgguidetopharmacology.org. For instance, a clopidogrel parent-metabolite whole-body PBPK model successfully described and predicted plasma concentrations of clopidogrel and its metabolites over a wide dosing range wikipedia.org. Such models have demonstrated good predictive performance for drug-gene interactions (DGIs) involving CYP2C19 and DDIs involving other CYP enzymes wikipedia.orgguidetopharmacology.org.
An example of metabolic pathways included in PBPK models:
| Pathway | Enzymes Involved | Metabolite(s) Formed | Proportion of Dose |
| Inactive Metabolism | CES1, CES2, UGT2B7 | Clopidogrel carboxylic acid, Clopidogrel acyl glucuronide | 85-90% |
| Active Metabolism | CYP1A2, CYP2B6, CYP2C19, CYP2C9, CYP3A4 | 2-oxo-clopidogrel, Clopidogrel thiol H4 | 10-15% |
Population Pharmacokinetic-Pharmacodynamic Modeling (Preclinical Applications)
Population pharmacokinetic-pharmacodynamic (PopPK-PD) modeling is a computational approach used to characterize the variability in drug exposure (PK) and response (PD) within a population and to identify factors contributing to this variability. While often applied in clinical settings to inform dosing strategies, these modeling principles are also relevant in preclinical research to understand the relationship between drug concentration and effect in animal models and to facilitate translation to humans ctdbase.orguni.lu.
For clopidogrel, PopPK-PD models aim to link the pharmacokinetics of clopidogrel and its active metabolite (Clo-AM) to its antiplatelet effects probes-drugs.orgmims.comlabsolu.ca. These models can describe the time course of drug action and help predict the pharmacodynamic response based on predicted or measured drug concentrations ctdbase.org.
In the context of preclinical applications, PopPK-PD modeling can be used to:
Characterize the PK and PD of clopidogrel and its metabolites in relevant animal species.
Investigate the influence of physiological factors, disease states, or genetic variations (if applicable in the animal model) on clopidogrel's PK-PD relationship.
Support dose selection and optimization for preclinical studies.
Provide a basis for translational modeling to predict human PK-PD behavior from preclinical data uni.lu.
PopPK-PD models for clopidogrel often involve compartmental models to describe the distribution and elimination of the parent drug and metabolites, coupled with a PD model that relates the concentration of the active metabolite to a measure of platelet inhibition, such as platelet aggregation rate (PAR) or P2Y12 reaction units (PRU) mims.comctdbase.orglabsolu.ca. Covariates, such as body weight or factors related to metabolism, can be incorporated into the model to explain inter-individual variability observed in preclinical populations mims.com.
While specific preclinical PopPK-PD data tables for clopidogrel were not extensively detailed in the provided search results, the application of these modeling techniques in preclinical and translational research is well-established ctdbase.orguni.lu. Studies in human populations demonstrate the ability of these models to predict clopidogrel and metabolite concentrations and link them to antiplatelet effects, highlighting their potential for informing preclinical study design and interpretation mims.comlabsolu.ca.
In Silico Prediction of Metabolite Properties (e.g., Thermodynamic Stability, Reactivity)
In silico methods are computational techniques used to predict various properties of chemical compounds, including their metabolic fate and the characteristics of their metabolites. These methods are valuable in drug discovery and development for identifying potential metabolic hotspots, predicting metabolite structures, and assessing properties like thermodynamic stability and reactivity uni.luguidetopharmacology.orgpharmgkb.org.
For a compound like clopidogrel, which undergoes significant metabolism, in silico prediction of metabolite properties can provide crucial insights. Computational procedures can predict metabolic transformations mediated by enzymes such as cytochrome P450s uni.lu. These methods often consider factors related to both enzyme-substrate recognition (thermodynamic factors) and the chemical transformations induced by the enzyme (kinetic factors) uni.lu.
In silico tools can be used to:
Predict the most likely sites of metabolism on the clopidogrel molecule guidetopharmacology.org.
Generate predicted structures of clopidogrel metabolites uni.lu.
Estimate properties of these metabolites, such as their thermodynamic stability and reactivity, based on their chemical structures guidetopharmacology.org. While specific data tables detailing the predicted thermodynamic stability or reactivity of clopidogrel metabolites from in silico studies were not found in the search results, the capability of computational chemistry to assess these properties for metabolites in general is recognized guidetopharmacology.org.
Identify potential liabilities related to metabolism early in the research process uni.lu.
Techniques such as Density Functional Theory (DFT) and semi-empirical methods, commonly used in computational chemistry, can be applied to study the electronic structure and energetics of molecules, providing information relevant to their stability and reactivity mims.com. For instance, these methods can help understand bond strengths, activation energies for reactions, and the distribution of electron density, all of which influence how a metabolite might behave in a biological system mims.com.
The integration of in silico predictions with experimental data can enhance the understanding of drug metabolism and metabolite properties guidetopharmacology.org. While predicting the exact rate and extent of metabolic reactions remains challenging, computational methods contribute significantly to prioritizing experimental studies and guiding the design of compounds with desired metabolic profiles uni.luguidetopharmacology.org.
Structure Activity Relationships Sar and Rational Design Within the Duoplavin Context
SAR of Clopidogrel (B1663587) and Its Active Metabolites
Clopidogrel is a thienopyridine prodrug that requires metabolic activation to exert its antiplatelet effects. mims.comwikipedia.orgmdpi.comwikipedia.org The active metabolite is a thiol derivative that irreversibly inhibits the platelet P2Y12 receptor. mims.commdpi.comwikipedia.orgecrjournal.comnih.gov
Correlation of Stereochemistry with Biological Activity
Clopidogrel itself is a chiral molecule, administered as the single (S)-enantiomer. wikipedia.orguni.lunih.gov Its biotransformation leads to the formation of several metabolites, including an active thiol metabolite. mims.comnih.govthieme-connect.com The active metabolite is also chiral and its antiplatelet activity is highly dependent on its stereochemistry. nih.govthieme-connect.com Research has indicated that only one of the eight possible stereoisomers of the active metabolite possesses significant biological activity. wikipedia.orgnih.gov This active form has been suggested to have an (S) configuration at a specific carbon (C7) and a (Z) configuration at a particular double bond (C3-C16). nih.govresearchgate.net This stereospecificity highlights the precise structural requirements for effective binding and irreversible inhibition of the P2Y12 receptor.
Structural Modifications to Modulate P2Y12 Receptor Binding and Specificity
The active thiol metabolite of clopidogrel exerts its effect by forming a disulfide bridge with a cysteine residue (Cys97) in the first extracellular loop of the platelet P2Y12 receptor, leading to irreversible receptor inactivation. ecrjournal.comthieme-connect.com This covalent modification is central to its mechanism of action. Structural modifications to the clopidogrel molecule or its potential metabolites can influence several factors critical for activity:
Thiol Reactivity: The reactive thiol group in the active metabolite is essential for covalent binding to the P2Y12 receptor. nih.govthieme-connect.com Modifications that influence the stability or accessibility of this thiol group could impact the extent and rate of receptor inhibition.
Design of Analogs for Enhanced Biotransformation or Direct Activity
Given that clopidogrel is a prodrug with variable metabolic activation, the design of analogs has focused on improving its pharmacokinetic profile and therapeutic consistency. Strategies include:
Enhanced Biotransformation: Modifying the clopidogrel structure to favor efficient conversion to the active metabolite, potentially by making it a better substrate for the activating enzymes or less susceptible to pathways leading to inactive metabolites. mdpi.com Deuteration at specific positions, such as the benzylic methyl ester group, has been explored as a method to enhance resistance to hydrolysis (a pathway leading to an inactive metabolite) and potentially increase the formation of the active metabolite. mdpi.com
Direct Activity: Developing P2Y12 inhibitors that are directly active, bypassing the need for hepatic metabolism. Examples of such agents, though structurally different from thienopyridines, include ticagrelor (B1683153) and cangrelor, which are reversible P2Y12 inhibitors. wikipedia.orgecrjournal.commdpi.comjacc.org While not direct analogs in the thienopyridine class, their existence highlights the potential for designing molecules that interact directly with the receptor. Research into thienopyridine analogs with improved metabolic characteristics and bioactivities, including deuterated versions, has shown promise in generating more of the active metabolite and exhibiting enhanced antiplatelet effects in ex vivo studies. mdpi.com
SAR of Acetylsalicylic Acid and Its Derivatives
Acetylsalicylic Acid (Aspirin) is a non-steroidal anti-inflammatory drug (NSAID) that exerts its primary effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. fishersci.caguidetopharmacology.orgnih.govrsc.org This inhibition reduces the production of prostaglandins (B1171923) and thromboxane (B8750289) A2.
Structural Determinants of COX-1 vs. COX-2 Selectivity
Aspirin (B1665792) inhibits both COX-1 and COX-2 by acetylating a serine residue (Ser530 in COX-1, Ser516 in COX-2) near the active site. nih.govacs.org However, it is significantly more potent against COX-1. acs.org The difference in selectivity between COX-1 and COX-2 among NSAIDs, including aspirin, is largely attributed to subtle variations in the structure of their active sites. nih.govacs.orgresearchgate.net
A key difference lies at position 523, where COX-1 has a bulkier isoleucine residue (Ile523), while COX-2 has a smaller valine residue (Val523). nih.govacs.orgresearchgate.net This difference in amino acid size creates a larger and more accessible side pocket in the COX-2 active site that is not present in COX-1. nih.govrsc.orgacs.orgresearchgate.net
While aspirin can access and acetylate the serine residue in both enzymes, the structural differences, particularly the presence of the side pocket in COX-2, influence the binding and orientation of inhibitors. nih.govacs.orgacs.org The development of selective COX-2 inhibitors (coxibs) has exploited this difference, with these molecules typically possessing a bulky side group that can fit into the COX-2 side pocket but is sterically hindered from entering the narrower COX-1 channel. nih.govrsc.org
The relatively higher potency of aspirin against COX-1 compared to COX-2, despite acetylating the analogous serine residue in both, is a critical structural-activity relationship. acs.org
Exploration of Derivatives with Modified Off-Target Interaction Profiles
Beyond COX inhibition, aspirin and its primary metabolite, salicylic (B10762653) acid, have been shown to interact with a variety of other biological targets, contributing to both therapeutic effects and potential side effects. jacc.orgresearchgate.net The exploration of aspirin derivatives aims to modify these off-target interaction profiles to enhance desired activities or reduce undesired ones.
Modifications to the salicylic acid structure, particularly at the acetyl group or the aromatic ring, can influence interactions with targets other than COX enzymes. studysmarter.co.ukresearchgate.net For instance, some aspirin derivatives have been investigated for their potential in cancer chemoprevention, with research exploring interactions with pathways beyond COX inhibition. jacc.orgnih.gov
The addition of various moieties, such as nitric oxide (NO)-donating groups, thiourea, azo, amide, and chalcone, to the aspirin structure has been explored to yield derivatives with potentially improved biological activities, including modified anti-inflammatory, antibacterial, and antioxidant properties, compared to the parent drug. researchgate.net These modifications can influence factors like steric hindrance and electronic properties, thereby altering the derivative's interaction with various biological targets. researchgate.netoup.com
Research into aspirin's off-target effects is ongoing, with computational approaches being used to predict potential interactions with a wide range of proteins in the proteome. researchgate.net Understanding these interactions at a molecular level is crucial for the rational design of aspirin derivatives with tailored pharmacological profiles.
Here is a table summarizing some key SAR points:
| Compound/Metabolite | Target(s) | Key Structural Feature(s) for Activity | SAR Implication |
| Clopidogrel (Prodrug) | Requires metabolic activation | Thienopyridine structure | Modifications can influence metabolic fate and activation efficiency. mims.commdpi.comwikipedia.org |
| Clopidogrel Active Metabolite | Platelet P2Y12 Receptor | Reactive thiol group, specific stereochemistry (S at C7, Z at C3-C16) | Thiol essential for covalent binding; stereochemistry dictates activity. ecrjournal.comnih.govnih.govthieme-connect.comresearchgate.net |
| Acetylsalicylic Acid (Aspirin) | COX-1 and COX-2 | Acetyl group for serine acetylation, salicylic acid scaffold | Acetyl group for irreversible inhibition; scaffold influences binding. nih.govacs.org |
| Aspirin Derivatives | COX enzymes, various off-targets | Modifications to acetyl or salicylic acid moieties | Alterations can tune COX selectivity and modulate off-target interactions. studysmarter.co.ukresearchgate.net |
Rational Design Principles for Optimized Multi-Component Systems
The development of multi-component pharmaceutical systems, such as DuoPlavin, necessitates a rational design approach. This involves understanding the individual components' mechanisms of action and how their combination can lead to synergistic effects or address multiple facets of a disease. Rational design in this context aims to optimize the interaction between components, potentially leading to improved efficacy and patient outcomes researchgate.net. The design process considers factors such as the compatibility of the chemical entities, their pharmacokinetic and pharmacodynamic profiles, and the desired therapeutic effect fu-berlin.deresearchgate.net.
Strategies for Enhancing Synergistic Molecular Interactions
Enhancing synergistic molecular interactions in multi-component systems like this compound involves strategies that promote the cooperative action of its constituents, clopidogrel and acetylsalicylic acid. Both compounds are antiplatelet agents, working through different mechanisms to prevent platelet aggregation europa.eu. Clopidogrel inhibits platelet aggregation by blocking the binding of ADP to its receptor on the platelet surface, while ASA inhibits the enzyme cyclo-oxygenase, thereby reducing the production of prostaglandins involved in platelet aggregation europa.eu. The co-administration in this compound leverages these distinct mechanisms to achieve a more comprehensive antiplatelet effect than either drug alone.
Strategies to enhance this synergy could theoretically involve optimizing the ratio of the components, although this compound is a fixed-dose combination europa.eu. Further research could explore novel formulations or delivery systems that ensure optimal presentation and interaction of clopidogrel and ASA at the site of action. While the provided search results discuss synergistic strategies in other contexts, such as dual-targeting nanoparticles for drug delivery or combinations of phytochemicals nih.govnih.gov, the core principle of combining agents with complementary mechanisms to achieve enhanced effects is directly relevant to this compound.
Design of Novel Chemical Entities Mimicking this compound's Combined Mechanisms
The design of novel chemical entities mimicking this compound's combined mechanisms would involve creating single molecules or novel co-crystal forms that simultaneously address the targets of both clopidogrel and ASA or achieve a similar dual antiplatelet effect through novel pathways. This is a challenging area of medicinal chemistry that requires a deep understanding of the pharmacophores of both molecules and the structural requirements for activity at their respective targets.
Rational design principles, potentially aided by computational approaches like virtual screening and artificial intelligence, could be employed to design such entities nih.gov. The goal would be to synthesize compounds that exhibit the desired inhibitory activity on both ADP receptors and cyclo-oxygenase or alternative targets that yield a comparable synergistic antiplatelet effect. This approach could potentially lead to simplified treatment regimens and potentially altered pharmacokinetic profiles compared to the co-administration of two separate drugs. While the search results touch upon rational design of novel chemical entities in other therapeutic areas sec.govresearchgate.netmdpi.com, applying these principles to mimic this compound's specific combined mechanisms would be a complex but potentially fruitful area of research.
Development of Chemical Probes for Mechanistic Dissection
Chemical probes are small molecules used to perturb biological systems and dissect the mechanisms of action of drugs or biological processes nih.gov. In the context of this compound, chemical probes could be invaluable tools for further understanding the precise molecular interactions and downstream effects of the clopidogrel and ASA combination.
Future Research Directions and Methodological Innovations for the Duoplavin System
Development of Advanced In Vitro Co-Culture Systems for Studying Combined Cellular Responses
Advanced in vitro co-culture systems represent a crucial avenue for future research into the cellular effects of multi-component systems like DuoPlavin. Traditional monoculture systems often fail to replicate the complexity of in vivo environments, where various cell types interact and influence each other's responses to chemical compounds. nih.govtandfonline.com Co-culture models, involving two or more distinct cell populations, can provide a more physiologically relevant context for studying the combined effects of clopidogrel (B1663587) and ASA. nih.govtandfonline.comopenbiotechnologyjournal.com
Future research could focus on developing co-culture systems that mimic specific tissue microenvironments relevant to the action of this compound's components, such as endothelial cells, platelets, and immune cells. nih.gov These systems could be designed to investigate how the presence of one cell type modulates the response of another to clopidogrel and/or ASA, or how the interaction between the compounds is affected by cellular crosstalk. nih.gov Techniques like transwell systems, microfluidic devices, and 3D co-cultures can facilitate controlled interactions between different cell types, allowing for detailed analysis of synergistic or antagonistic effects at the cellular level. nih.govtandfonline.comdergipark.org.tr
For instance, a co-culture model of endothelial cells and platelets could be used to study how the combination of clopidogrel and ASA impacts platelet adhesion and aggregation on an activated endothelium, providing insights beyond what monoculture studies could offer. nih.gov
Table 1: Potential Data from Advanced Co-culture Studies
| Measurement Parameter | Relevant Cell Types in Co-culture | Potential Data Output |
| Platelet Aggregation | Platelets + Endothelial Cells | Aggregation levels under various conditions |
| Cell Adhesion | Platelets + Endothelial Cells | Quantification of adhered cells |
| Inflammatory Marker Expression | Endothelial Cells + Immune Cells | Levels of cytokines and chemokines |
| Gene Expression | All co-cultured cell types | Differential gene expression profiles |
| Protein Production | All co-cultured cell types | Secreted protein levels |
| Metabolite Profiles | All co-cultured cell types | Changes in key metabolites |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Pathway Mapping
Integrating omics technologies, such as proteomics and metabolomics, offers a powerful approach to comprehensively map the biological pathways influenced by multi-component systems like this compound. eu-openscreen.eusurrey.ac.uknsf.govfrontiersin.orgbiobide.com While genomics and transcriptomics provide insights into genetic and transcriptional changes, proteomics and metabolomics directly assess the functional state of cells and tissues by analyzing proteins and metabolites, respectively. eu-openscreen.eusurrey.ac.uknsf.govfrontiersin.orgbiobide.com
Applying proteomics to cells or tissues exposed to this compound could reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, providing a deeper understanding of the molecular machinery affected by the compounds. eu-openscreen.eusurrey.ac.ukfrontiersin.org Metabolomics can identify alterations in small molecule profiles, reflecting changes in metabolic pathways and cellular processes. surrey.ac.uknsf.govfrontiersin.org
By integrating data from proteomics and metabolomics, researchers can construct comprehensive maps of the biological pathways modulated by the combined action of clopidogrel and ASA. surrey.ac.uknsf.govfrontiersin.org This can help identify key nodes and interactions within these pathways, potentially revealing novel mechanisms of action or off-target effects. surrey.ac.ukfrontiersin.org This integrated approach is particularly valuable for understanding the complex interplay between the two components of this compound and their downstream biological consequences. surrey.ac.ukfrontiersin.org
Table 2: Types of Omics Data and Their Relevance to this compound Research
| Omics Technology | Focus of Analysis | Potential Insights for this compound System |
| Proteomics | Protein abundance, modifications, interactions | Identification of protein targets and affected cellular processes eu-openscreen.eusurrey.ac.ukfrontiersin.org |
| Metabolomics | Small molecule profiles | Understanding metabolic pathway alterations and cellular state surrey.ac.uknsf.govfrontiersin.org |
| Integrated Omics | Multi-molecular layers | Comprehensive mapping of affected biological networks and interactions surrey.ac.ukfrontiersin.org |
Application of Advanced Imaging Techniques for Spatiotemporal Elucidation of this compound Action
Advanced imaging techniques are essential for visualizing and understanding the spatiotemporal dynamics of this compound's action within biological systems. While traditional methods provide bulk measurements, imaging allows for the localization of compounds, their targets, and the resulting cellular and tissue-level changes in real-time or with high spatial resolution. frontiersin.orgclemson.eduuantwerpen.bersc.orgresearchgate.net
Techniques such as confocal microscopy, super-resolution microscopy, and mass spectrometry imaging can be applied to study the distribution of clopidogrel and ASA within cells and tissues. frontiersin.orgclemson.eduuantwerpen.bersc.orgresearchgate.net Fluorescence-based imaging can be used to track the binding of fluorescently labeled compounds or to monitor changes in intracellular signaling pathways. clemson.edursc.org Mass spectrometry imaging can provide label-free spatial distribution information of the compounds and their metabolites, as well as changes in lipid or metabolite profiles within specific cellular compartments or tissue regions. eu-openscreen.euuantwerpen.beresearchgate.net
These techniques can help researchers understand where this compound's components accumulate, how they interact with their targets in a spatially defined manner, and the timeline of the resulting biological effects. frontiersin.orgclemson.eduuantwerpen.bersc.orgresearchgate.net This spatiotemporal information is crucial for building a complete picture of the compound system's activity.
Table 3: Applications of Advanced Imaging Techniques
| Imaging Technique | Information Provided | Relevance to this compound System |
| Confocal Microscopy | 3D cellular and tissue imaging | Localization of fluorescently labeled compounds or targets |
| Super-resolution Microscopy | Sub-diffraction limit imaging | Detailed visualization of molecular interactions and structures |
| Mass Spectrometry Imaging | Spatial distribution of molecules (label-free) | Mapping distribution of compounds, metabolites, lipids eu-openscreen.euuantwerpen.beresearchgate.net |
| Fluorescence Resonance Energy Transfer (FRET) | Molecular interactions and conformational changes | Studying binding events and protein dynamics clemson.edu |
Machine Learning and Artificial Intelligence in Predicting Novel Interactions and Optimizing this compound-like Systems
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical and biological research, offering powerful tools for predicting novel interactions and optimizing multi-component systems. mit.eduneurips.ccmi-6.co.jprjptonline.orgeurekalert.org In the context of this compound, ML and AI can be applied to analyze complex biological datasets generated from omics and imaging studies to identify patterns and predict outcomes that would be difficult to discern with traditional methods. surrey.ac.ukrsc.org
Future research could leverage ML algorithms to predict potential off-target interactions of clopidogrel and ASA, or to identify synergistic combinations with other compounds. mit.eduneurips.ccmi-6.co.jpeurekalert.org AI models can be trained on large datasets of chemical structures and biological responses to predict the activity of novel this compound-like systems or to optimize the ratio and properties of components for desired effects. mit.eduneurips.ccmi-6.co.jprjptonline.orgeurekalert.org
Furthermore, ML and AI can be used to analyze complex co-culture data, helping to decipher the intricate relationships between different cell types and their collective response to the compound system. surrey.ac.ukrsc.org This can accelerate the discovery of new insights and guide the design of future experiments.
Table 4: Applications of Machine Learning and AI
| ML/AI Application | Potential for this compound System Research |
| Predictive Modeling of Interactions | Forecasting potential off-target effects or synergistic combinations mit.eduneurips.ccmi-6.co.jpeurekalert.org |
| Analysis of Complex Biological Data | Identifying patterns and insights from omics and imaging data surrey.ac.ukrsc.org |
| Optimization of Multi-component Systems | Predicting optimal ratios and properties for desired biological outcomes mit.eduneurips.ccmi-6.co.jprjptonline.orgeurekalert.org |
| Identification of Novel this compound-like Systems | Suggesting new compound combinations with similar or improved properties mit.eduneurips.ccmi-6.co.jprjptonline.orgeurekalert.org |
Exploration of Nanotechnology and Controlled Release Systems for Targeted Research Delivery
Nanotechnology and controlled release systems offer innovative approaches for targeted delivery of chemical compounds in research settings, which could be highly relevant for studying the this compound system. nih.govmdpi.comnih.govprecisionnanomedicine.comcd-bioparticles.net These technologies allow for precise control over the concentration, location, and timing of compound exposure, enabling more accurate and localized studies of biological effects. nih.govmdpi.comnih.govprecisionnanomedicine.comcd-bioparticles.net
Future research could explore the use of nanoparticles or other nanocarriers to deliver clopidogrel and/or ASA to specific cell types or tissues within complex in vitro models or in vivo research systems. nih.govmdpi.comnih.govprecisionnanomedicine.comcd-bioparticles.net This targeted delivery could help to isolate the effects of the compounds on specific cell populations or to study their interactions in a defined microenvironment. nih.govmdpi.comnih.govprecisionnanomedicine.comcd-bioparticles.net
Controlled release systems, such as biodegradable polymers or hydrogels, could be engineered to release the components of this compound over a specific period, mimicking different exposure scenarios or allowing for the study of long-term effects. nih.govmdpi.comnih.govprecisionnanomedicine.comcd-bioparticles.net This level of control over compound delivery can significantly enhance the precision and interpretability of research findings.
Table 5: Nanotechnology and Controlled Release Approaches
| Technology | Application in this compound System Research |
| Nanoparticles | Targeted delivery of clopidogrel and/or ASA to specific cells or tissues nih.govmdpi.comnih.govprecisionnanomedicine.comcd-bioparticles.net |
| Controlled Release Polymers | Sustained or timed release of compounds to mimic exposure profiles nih.govmdpi.comnih.govprecisionnanomedicine.comcd-bioparticles.net |
| Microfluidic Devices with Nanocarriers | Precise delivery and study of compound effects in controlled microenvironments nih.govmdpi.comnih.govprecisionnanomedicine.comcd-bioparticles.net |
Ethical Considerations in Fundamental Research on Multi-Component Chemical Systems (non-clinical focus)
While the focus here is on non-clinical, fundamental research, ethical considerations remain paramount when studying multi-component chemical systems like this compound. These considerations extend beyond direct patient safety (which is excluded from this article) to encompass responsible conduct of research, data integrity, and the potential societal implications of the findings. nih.govresearchgate.netmdpi.comacs.orgnih.gov
Key ethical considerations in this context include ensuring the responsible sourcing and handling of all chemical components, adhering to best practices in experimental design and execution to minimize waste and potential environmental impact, and maintaining the highest standards of data accuracy and transparency. nih.govresearchgate.netmdpi.comacs.orgnih.gov
Furthermore, as research into complex chemical systems advances, particularly with the aid of AI and ML, ethical questions arise regarding the interpretation and potential misuse of predictive models. mit.eduneurips.ccmi-6.co.jprjptonline.orgeurekalert.orgnih.govresearchgate.netmdpi.comacs.orgnih.gov Ensuring that research is conducted with integrity and that findings are communicated responsibly is crucial for maintaining public trust in scientific endeavors. nih.govresearchgate.netmdpi.comacs.orgnih.gov
Researchers must also consider the ethical implications of using advanced in vitro models, such as those involving human-derived cells, ensuring appropriate consent and ethical oversight. mdpi.com While animal studies are outside the scope, the development of advanced in vitro systems can contribute to reducing the reliance on animal testing, which is itself an ethical consideration in research. mdpi.com
Table 6: Ethical Considerations in Fundamental Chemical Research
| Ethical Aspect | Relevance to this compound System Research (Non-Clinical) |
| Research Integrity | Accurate data reporting, avoidance of bias, transparency in methodology nih.govresearchgate.netmdpi.comacs.orgnih.gov |
| Responsible Chemical Handling | Safe storage, use, and disposal of clopidogrel, ASA, and related substances nih.gov |
| Environmental Impact | Minimizing waste and considering the environmental fate of chemicals used in research nih.gov |
| Data Ethics (with AI/ML) | Responsible use of predictive models, data privacy, avoiding bias in algorithms mit.eduneurips.ccmi-6.co.jprjptonline.orgeurekalert.orgnih.govresearchgate.netmdpi.comacs.orgnih.gov |
| Use of Biological Materials | Ethical sourcing and use of cell lines and other biological components in in vitro models mdpi.com |
Q & A
Q. What are the key pharmacokinetic and pharmacodynamic considerations when designing preclinical studies for DuoPlavin?
Methodological Answer: Preclinical studies should assess drug-drug interactions (DDIs) between clopidogrel (a prodrug requiring CYP2C19 metabolism) and aspirin (a cyclooxygenase inhibitor). Use in vitro assays (e.g., hepatic microsomal stability tests) to evaluate CYP450-mediated interactions and platelet aggregation assays to quantify synergistic antiplatelet effects. Ensure dose proportionality aligns with human-equivalent dosing (HED) models .
Q. How can researchers control for confounding variables in observational studies evaluating this compound’s efficacy in cardiovascular disease (CVD)?
Methodological Answer: Implement propensity score matching (PSM) to balance covariates like age, comorbidities, and concomitant medications. Stratify analyses by CYP2C19 genotype to account for clopidogrel metabolic variability. Use sensitivity analysis to test robustness against unmeasured confounders .
Q. What standardized protocols exist for assessing this compound’s safety profile in long-term clinical trials?
Methodological Answer: Adopt CONSORT guidelines for adverse event (AE) reporting. Include endpoints like TIMI bleeding scores and gastrointestinal toxicity markers. Regularly monitor CYP2C19 poor metabolizers for reduced clopidogrel efficacy using platelet reactivity index (PRI) testing .
Advanced Research Questions
Q. How should researchers address contradictory findings in studies comparing this compound with newer P2Y12 inhibitors (e.g., ticagrelor)?
Methodological Answer: Conduct a network meta-analysis (NMA) to resolve discrepancies across randomized controlled trials (RCTs). Evaluate heterogeneity sources (e.g., patient risk stratification, dosing regimens) using subgroup analysis. Apply GRADE criteria to assess evidence quality and contextualize conflicting results .
Q. What experimental designs are optimal for evaluating this compound’s role in personalized medicine approaches?
Methodological Answer: Use adaptive trial designs with biomarker-guided randomization (e.g., CYP2C19 genotyping). Employ "shell tables" (P-E/I-C-O framework) to predefine variables:
Q. How can computational modeling enhance dose optimization for this compound in special populations (e.g., renal impairment)?
Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models integrating renal clearance rates for aspirin metabolites. Validate against clinical data using Bayesian hierarchical models to predict exposure-response relationships in underrepresented cohorts .
Q. What methodologies are effective for identifying novel biomarkers predictive of this compound response variability?
Methodological Answer: Combine genome-wide association studies (GWAS) with proteomic profiling (e.g., mass spectrometry) in biorepository cohorts. Apply machine learning (e.g., LASSO regression) to prioritize biomarkers linked to MACE reduction. Replicate findings in independent validation cohorts using Mendelian randomization .
Data Contradiction and Synthesis
Q. How should researchers reconcile disparities between real-world evidence (RWE) and RCT data on this compound’s effectiveness?
Methodological Answer: Perform a meta-epidemiological study to quantify biases in RWE (e.g., immortal time bias). Use quantitative bias analysis (QBA) to adjust for confounding in observational datasets. Triangulate results with RCTs using the E-value framework to assess unmeasured confounding robustness .
Methodological Tools and Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
